molecular formula C10H20O B12447635 Dec-5-en-1-ol

Dec-5-en-1-ol

Cat. No.: B12447635
M. Wt: 156.26 g/mol
InChI Key: WYPQHXVMNVEVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-dec-5-en-1-ol is an organic compound with the molecular formula C10H20O. It is a type of unsaturated alcohol characterized by the presence of a double bond in the Z-configuration (cis-configuration) at the fifth carbon atom. This compound is known for its distinctive odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-dec-5-en-1-ol can be synthesized through various methods, including:

    Hydroboration-Oxidation: This method involves the hydroboration of 1-decene followed by oxidation. The reaction typically uses borane (BH3) or diborane (B2H6) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) for the oxidation step.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as dec-5-enylmagnesium bromide, with formaldehyde, followed by hydrolysis to yield (Z)-dec-5-en-1-ol.

Industrial Production Methods: Industrial production of (Z)-dec-5-en-1-ol often employs large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the Z-isomer.

Chemical Reactions Analysis

Types of Reactions: (Z)-dec-5-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (Z)-dec-5-enal or (Z)-dec-5-enoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to decane using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: (Z)-dec-5-enal, (Z)-dec-5-enoic acid.

    Reduction: Decane.

    Substitution: (Z)-dec-5-enyl chloride.

Scientific Research Applications

(Z)-dec-5-en-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.

    Industry: Widely used in the fragrance industry due to its pleasant odor and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of (Z)-dec-5-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

    (E)-dec-5-en-1-ol: The E-isomer of dec-5-en-1-ol, which has the double bond in the trans-configuration.

    Decanol: A saturated alcohol with no double bonds.

    Hex-5-en-1-ol: A shorter chain unsaturated alcohol with a double bond at the fifth carbon.

Uniqueness: (Z)-dec-5-en-1-ol is unique due to its Z-configuration, which imparts distinct chemical and physical properties compared to its E-isomer. This configuration affects its reactivity, odor, and biological activity, making it valuable in specific applications such as fragrances and flavorings.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

dec-5-en-1-ol

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3

InChI Key

WYPQHXVMNVEVEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCO

Origin of Product

United States

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